molecular formula C23H24N6 B2544501 3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine CAS No. 2380180-96-9

3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine

Cat. No.: B2544501
CAS No.: 2380180-96-9
M. Wt: 384.487
InChI Key: HTDNAYBPDVNQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is a complex heterocyclic compound that incorporates multiple functional groups, including imidazo[1,2-a]pyridine, piperazine, and pyridazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine typically involves multicomponent reactions. This process often requires specific reagents and conditions, such as the use of nitroalkenes or N,N-dimethylglyoxylamide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives are known to block γ-aminobutyric acid receptors, which can result in various pharmacological effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine is unique due to its combination of functional groups, which can result in a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-18-6-2-3-7-20(18)21-9-10-23(26-25-21)28-14-12-27(13-15-28)16-19-17-29-11-5-4-8-22(29)24-19/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDNAYBPDVNQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.